molecular formula C27H26N2O4 B4667071 N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide

N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide

Cat. No. B4667071
M. Wt: 442.5 g/mol
InChI Key: UOGDEBLZHDJJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide, also known as DQP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a quinoline derivative and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide is not fully understood. However, studies have shown that N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide has been found to have various biochemical and physiological effects. Studies have shown that N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide can induce apoptosis, or programmed cell death, in cancer cells. N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide has also been found to have anti-inflammatory and analgesic properties. Additionally, N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide has been found to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide in lab experiments is its potential applications in cancer research and the treatment of neurodegenerative diseases. N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide. One area of research is the development of more efficient synthesis methods for N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide. Another area of research is the investigation of the mechanism of action of N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide and its potential applications in the treatment of other diseases. Additionally, further research is needed to determine the optimal dosage and administration methods for N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide in lab experiments.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide has anti-cancer properties and can inhibit the growth of cancer cells. N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c1-17(2)33-20-9-7-8-18(14-20)24-16-22(21-10-5-6-11-23(21)29-24)27(30)28-19-12-13-25(31-3)26(15-19)32-4/h5-17H,1-4H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGDEBLZHDJJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.